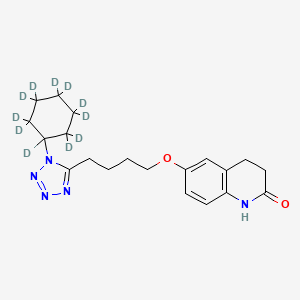

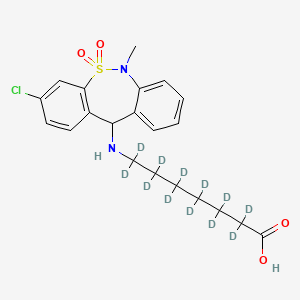

Tianeptine-d12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

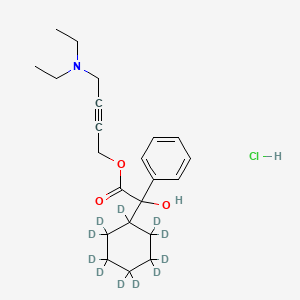

Tianeptine-d12 is a deuterated analog of Tianeptine . Tianeptine is an atypical tricyclic antidepressant used mainly in the treatment of major depressive disorder . It may also be used to treat anxiety, asthma, and irritable bowel syndrome . Tianeptine has antidepressant and anxiolytic effects .

Synthesis Analysis

Tianeptine is a synthetic tricyclic compound originally patented by the French Society of Medical Research in the 1970s . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 .Molecular Structure Analysis

This compound, being a deuterated analog of Tianeptine, shares the same core molecular structure .Chemical Reactions Analysis

A high-performance liquid chromatographic method has been developed for the determination of tianeptine in tablets. The method is based on derivatization of Tianeptine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) .Physical and Chemical Properties Analysis

Tianeptine has a tricyclic structure . It is classified as an atypical antidepressant because its mechanism of action is not consistent with other tricyclic antidepressants .Wissenschaftliche Forschungsanwendungen

Tianeptine exhibits neuroprotective properties against HIV-associated dementia, particularly by protecting astroglial cells from the neurodegenerative effects of the HIV-1 glycoprotein gp120 (Janda et al., 2011).

It challenges traditional monoaminergic hypotheses of depression and has unique neurobiological properties, particularly its effects on the glutamatergic system, which are key in its antidepressant action (McEwen et al., 2009).

Tianeptine has shown effectiveness in inhibiting lactate dehydrogenase release, a marker of cell damage, in cortical neuronal cultures, indicating its neuroprotective role against hypoxia (Plaisant et al., 2003).

The drug has been found to have neurotrophic effects on hippocampal neurons, promoting neurite growth and synaptic contacts, which can be observed through a proteomic approach (Chu et al., 2010).

Tianeptine can protect hippocampus-dependent memory from being impaired by acute stress, as demonstrated in animal studies (Campbell et al., 2008).

It has been observed to reduce serotonin levels in the hippocampus, indicating a unique action mechanism compared to other antidepressants (Whitton et al., 1991).

Tianeptine's antidepressant efficacy and favorable tolerability have been demonstrated in various clinical settings, including in patients with major depression and coexisting anxiety (Wagstaff et al., 2001).

The drug enhances energy-related processes in hippocampal non-synaptic mitochondria, suggesting its potential use in treating mood and anxiety disorders and improving cognitive performance (Perić et al., 2020).

Safety and Hazards

Tianeptine use carries a risk of misuse, dependence, tolerance, and overdose . Overdose and use in suicide attempts have also been documented . Side effects, especially when taken in large doses, include nausea, vomiting, increased heart rate, agitation, cardiac effects, seizures, and potentially even death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-WUQUEXLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)